Fosfomycin-sucrose Ether Disodium Salt
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Overview
Description
Fosfomycin-sucrose Ether Disodium Salt is a derivative of fosfomycin, an antibiotic known for its broad-spectrum antibacterial activity. This compound is utilized in various scientific and industrial applications due to its unique chemical properties and effectiveness in inhibiting bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fosfomycin-sucrose Ether Disodium Salt involves the reaction of fosfomycin with sucrose under specific conditions. The process typically includes the use of solvents and catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Fosfomycin-sucrose Ether Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various ether compounds .
Scientific Research Applications
Fosfomycin-sucrose Ether Disodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains.
Industry: Utilized as a scale inhibitor in oilfield applications to prevent the formation of mineral deposits
Mechanism of Action
Fosfomycin-sucrose Ether Disodium Salt exerts its antibacterial effects by inhibiting the enzyme enolpyruvate transferase, which is essential for bacterial cell wall synthesis. This inhibition prevents the formation of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The compound targets both Gram-positive and Gram-negative bacteria, making it effective against a broad range of pathogens .
Comparison with Similar Compounds
Fosfomycin Trometamol: Another derivative of fosfomycin with enhanced bioavailability for oral use.
Fosfomycin Disodium: Used for parenteral administration with similar antibacterial properties.
Fosfomycin Calcium: A more hydrophobic form used for oral administration
Uniqueness: Fosfomycin-sucrose Ether Disodium Salt is unique due to its ether linkage with sucrose, which may confer different pharmacokinetic properties and potentially improved stability compared to other fosfomycin derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C15H27Na2O15P |
---|---|
Molecular Weight |
524.32 g/mol |
IUPAC Name |
disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(1-hydroxy-1-phosphonatopropan-2-yl)oxymethyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H29O15P.2Na/c1-5(13(23)31(24,25)26)27-3-7-9(19)12(22)15(4-17,29-7)30-14-11(21)10(20)8(18)6(2-16)28-14;;/h5-14,16-23H,2-4H2,1H3,(H2,24,25,26);;/q;2*+1/p-2/t5?,6-,7-,8-,9-,10+,11-,12+,13?,14-,15+;;/m1../s1 |
InChI Key |
RACICUIQKJVACC-KSGGGYRPSA-L |
Isomeric SMILES |
CC(C(O)P(=O)([O-])[O-])OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(C(O)P(=O)([O-])[O-])OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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